molecular formula C14H12N6O B11157688 N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide

N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11157688
M. Wt: 280.28 g/mol
InChI Key: GYYFEHLOVKMLRP-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a pyridine ring, a tetrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling with the pyridine derivative: The tetrazole intermediate can be coupled with a 3-methylpyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the benzamide group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: Reduction reactions could potentially target the nitro groups if present.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., Br2) for electrophilic substitution or nucleophiles (e.g., NaOH) for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative.

Scientific Research Applications

N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent, particularly in the context of enzyme inhibition or receptor modulation.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)acetamide
  • N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)phenylacetamide

Uniqueness

N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide may be unique in its specific combination of functional groups, which could confer distinct biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C14H12N6O

Molecular Weight

280.28 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H12N6O/c1-10-5-4-8-15-13(10)17-14(21)11-6-2-3-7-12(11)20-9-16-18-19-20/h2-9H,1H3,(H,15,17,21)

InChI Key

GYYFEHLOVKMLRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3

Origin of Product

United States

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